molecular formula C10H11ClN4O B7539717 4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide

4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide

Cat. No. B7539717
M. Wt: 238.67 g/mol
InChI Key: WUAMISLIKOTEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a chemical compound that has been widely researched for its potential in various scientific fields. This compound is also known as Cmpd-1, and it has been found to have several interesting properties that make it useful in different areas of research.

Mechanism of Action

The mechanism of action of Cmpd-1 involves the inhibition of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, Cmpd-1 can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have several biochemical and physiological effects. In addition to its ability to inhibit CK2, Cmpd-1 has also been shown to inhibit the activity of other protein kinases, including Akt and MAPK. These effects can lead to the inhibition of cell growth and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cmpd-1 in lab experiments is its ability to selectively target cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of using Cmpd-1 is its potential toxicity. Studies have shown that high concentrations of Cmpd-1 can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Cmpd-1. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of Cmpd-1. Another area of research is the use of Cmpd-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of Cmpd-1 and its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can be achieved through a multi-step process. The method involves the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with thionyl chloride to form 4-chloro-1-methylpyrazole-3-carbonyl chloride. This intermediate is then reacted with 1-methylpyrazole-4-carboxamide to form the final product.

Scientific Research Applications

4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been extensively studied for its potential in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that Cmpd-1 has the ability to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c1-14-5-7(11)3-9(14)10(16)13-8-4-12-15(2)6-8/h3-6H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAMISLIKOTEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(N=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide

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